

Mass Spectrometry Characterization of H-Met-OtBu.HCl: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *h-Met-otbu.hcl*

Cat. No.: B554993

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry characterization of the peptide derivative **H-Met-OtBu.HCl** (L-Methionine tert-butyl ester hydrochloride). The following sections detail expected mass spectral data, potential fragmentation pathways, and a generalized experimental protocol for analysis, offering a baseline for comparison with alternative analytical techniques or other peptide derivatives.

Physicochemical Properties

The fundamental properties of **H-Met-OtBu.HCl** are essential for its characterization by mass spectrometry.

Property	Value	Source
Molecular Formula	C ₉ H ₁₉ NO ₂ S·HCl	[1]
Molecular Weight	241.78 g/mol	[1]
Monoisotopic Mass (free base)	205.1191 g/mol	Calculated
Appearance	White to off-white solid	[1]

Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

Electrospray ionization is a soft ionization technique suitable for analyzing polar molecules like peptides and their derivatives. For **H-Met-OtBu.HCl**, analysis in positive ion mode is standard, leading to the detection of the protonated molecule, $[M+H]^+$.

Expected Mass-to-Charge Ratios

The primary ion expected in the mass spectrum of **H-Met-OtBu.HCl** is the protonated molecule. Due to the presence of a methionine residue, oxidation products are commonly observed. Methionine can be oxidized to methionine sulfoxide (+16 Da) or, under harsher conditions, to methionine sulfone (+32 Da), although a +34 Da modification to homocysteic acid has also been reported in heavily oxidized samples.[\[2\]](#)[\[3\]](#)

Ion	Description	Calculated m/z
$[M+H]^+$	Protonated H-Met-OtBu	206.1264
$[M+H+16]^+$	Protonated Methionine Sulfoxide form	222.1213
$[M+H+32]^+$	Protonated Methionine Sulfone form	238.1162

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry provides structural information by fragmenting the precursor ion (e.g., $[M+H]^+$) and analyzing the resulting fragment ions. The fragmentation of **H-Met-OtBu.HCl** is expected to follow pathways characteristic of both the amino acid ester and the methionine side chain.

Predicted Fragmentation Pattern

The primary fragmentation pathways for the $[M+H]^+$ ion of **H-Met-OtBu.HCl** are predicted to be:

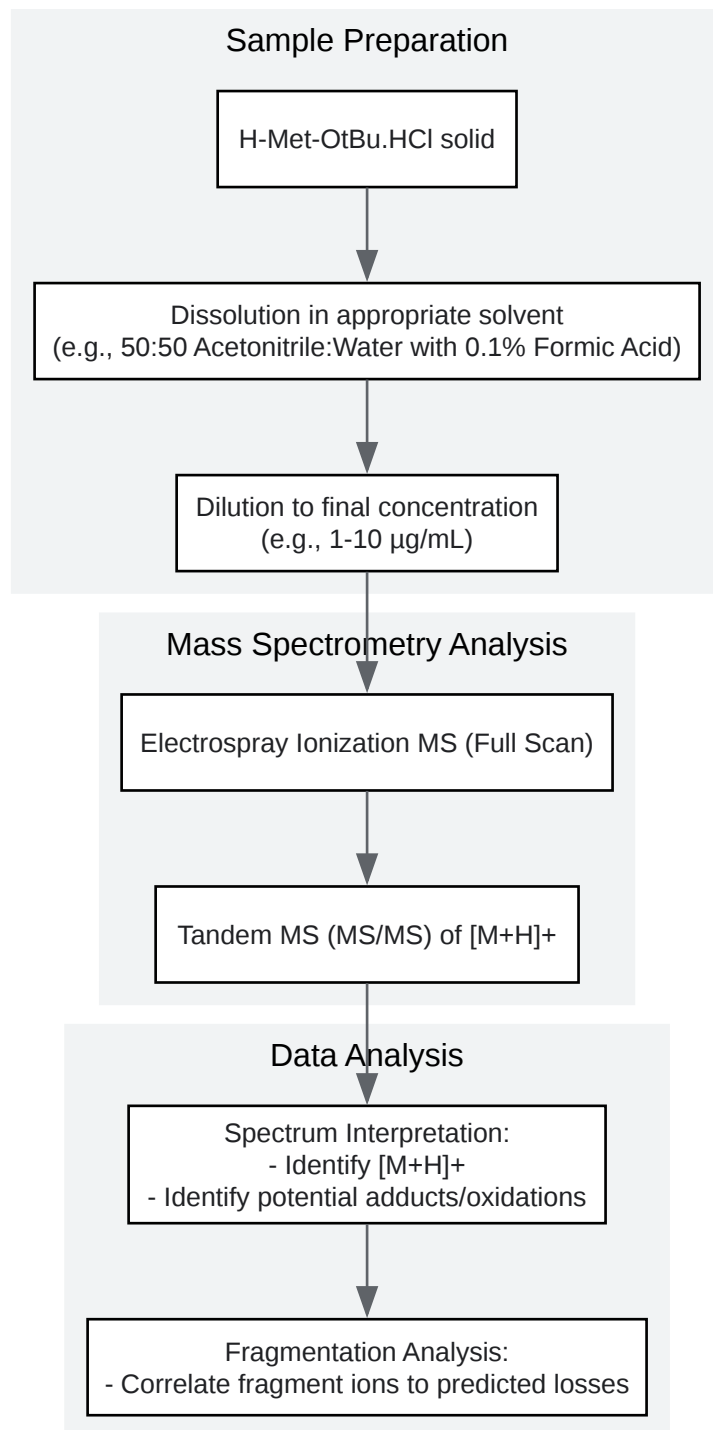
- Loss of the tert-butyl group: A characteristic fragmentation for tert-butyl esters is the neutral loss of isobutylene (56 Da).
- Loss of the entire ester group: Cleavage can result in the loss of the tert-butoxycarbonyl group.
- Methionine side-chain fragmentation: A signature fragmentation for methionine-containing peptides is the neutral loss of the entire side chain (methanethiol, CH₃SH, 48 Da) or a portion of it. Collision-induced dissociation (CID) of peptides with oxidized methionine often results in a neutral loss of 64 Da (methanesulfenic acid, CH₃SOH).

Precursor Ion (m/z)	Fragment Ion	Neutral Loss	Fragment m/z (calculated)	Description
206.1264	[M+H - C ₄ H ₈] ⁺	56.0626	150.0638	Loss of isobutylene from the tert-butyl ester
206.1264	[M+H - C ₄ H ₉ O] ⁺	73.0653	133.0611	Loss of the tert-butoxy group
206.1264	[M+H - CH ₃ SH] ⁺	48.0034	158.1230	Loss of methanethiol from the methionine side chain
222.1213	[M+H+16 - CH ₃ SOH] ⁺	64.0000	158.1213	Loss of methanesulfenic acid from oxidized methionine

Experimental Workflow and Protocols

A generalized workflow for the characterization of **H-Met-OtBu.HCl** by mass spectrometry is outlined below.

Experimental Workflow for MS Characterization

[Click to download full resolution via product page](#)

Caption: General workflow for the mass spectrometric characterization of **H-Met-OtBu.HCl**.

Detailed Experimental Protocol

The following provides a representative protocol for the analysis of **H-Met-OtBu.HCl** using an electrospray ionization mass spectrometer.

1. Sample Preparation:

- Accurately weigh approximately 1 mg of **H-Met-OtBu.HCl**.
- Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water containing 0.1% formic acid to create a 1 mg/mL stock solution.
- Further dilute the stock solution with the same solvent to a final concentration of 10 µg/mL for direct infusion analysis.

2. Mass Spectrometry Analysis:

- Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).
- Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
- ESI Source Parameters (Positive Ion Mode):
 - Capillary Voltage: 3.5 - 4.5 kV
 - Cone Voltage: 20 - 40 V
 - Source Temperature: 100 - 150 °C
 - Desolvation Gas (N₂) Flow: 500 - 800 L/hr
 - Desolvation Temperature: 250 - 400 °C
- MS Acquisition (Full Scan):
 - Mass Range: m/z 50 - 500
 - Scan Time: 1 second
- MS/MS Acquisition (Product Ion Scan):
 - Select the [M+H]⁺ ion (m/z 206.13) as the precursor ion.
 - Use collision-induced dissociation (CID) with argon as the collision gas.
 - Vary the collision energy (e.g., 10-30 eV) to observe different fragmentation patterns.

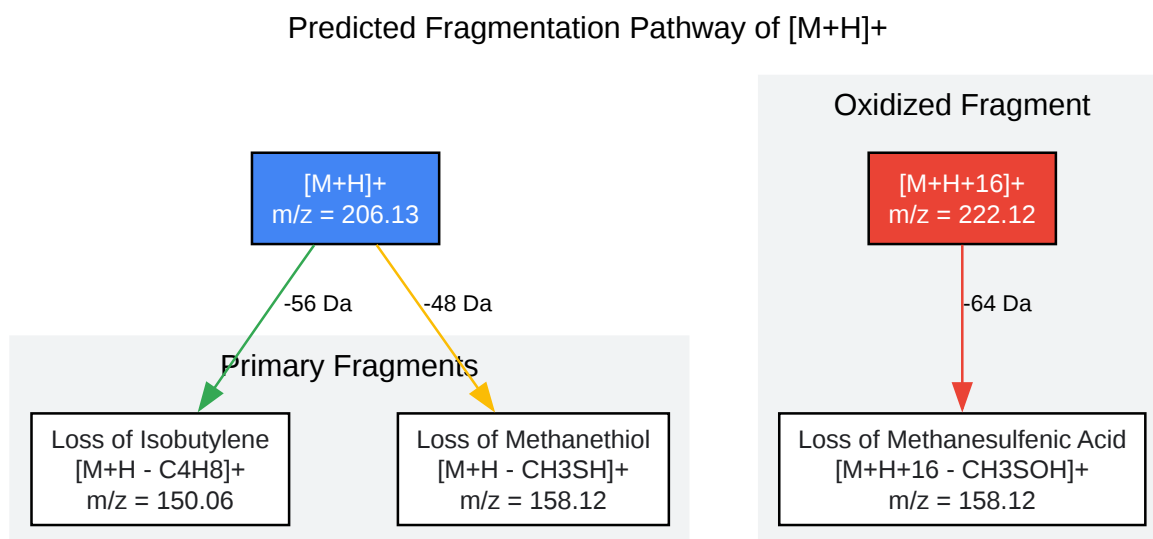
3. Data Analysis:

- Process the acquired spectra using the instrument's software.
- Determine the accurate mass of the parent ion and compare it to the calculated theoretical mass.

- Identify and assign structures to the major fragment ions observed in the MS/MS spectrum.

Logical Relationship of Fragmentation

The fragmentation of **H-Met-OtBu.HCl** can be visualized as a series of logical steps starting from the precursor ion.



[Click to download full resolution via product page](#)

Caption: Predicted fragmentation pathways for the protonated molecule of **H-Met-OtBu.HCl**.

This guide provides a foundational understanding of the mass spectrometric behavior of **H-Met-OtBu.HCl**. The presented data and protocols can be used as a reference for method development, quality control, and comparative studies in peptide and drug discovery research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion of Methionine to Homocysteic Acid in Heavily Oxidized Proteomics Samples - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mass Spectrometry Characterization of H-Met-OtBu.HCl: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554993#mass-spectrometry-characterization-of-h-met-otbu-hcl-peptides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com